molecular formula C24H15ClN4O5 B11271071 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271071
M. Wt: 474.8 g/mol
InChI Key: SHTQZYAPPLJQKD-UHFFFAOYSA-N
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Description

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Common reagents might include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Medicine

If found to be bioactive, this compound could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores.

    Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring.

Uniqueness

This compound is unique due to the combination of its three distinct moieties, which may confer unique chemical and biological properties compared to other compounds with only one or two of these features.

Properties

Molecular Formula

C24H15ClN4O5

Molecular Weight

474.8 g/mol

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15ClN4O5/c25-16-3-1-2-13(8-16)11-29-23(30)17-6-4-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-5-7-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31)

InChI Key

SHTQZYAPPLJQKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC(=CC=C6)Cl

Origin of Product

United States

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